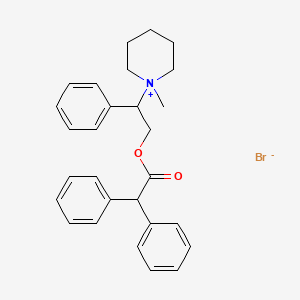

1-(alpha-(Hydroxymethyl)benzyl)-1-methylpiperidinium bromide diphenylacetate

Description

FC 620/A is a high-strength, high-temperature resistant retaining compound designed for the bonding of cylindrical fitting parts. It is particularly suitable for applications where temperature resistance up to 232°C (450°F) is required. This compound cures when confined in the absence of air between close-fitting metal surfaces, preventing loosening and leakage due to shock and vibration .

Properties

CAS No. |

102207-33-0 |

|---|---|

Molecular Formula |

C28H32BrNO2 |

Molecular Weight |

494.5 g/mol |

IUPAC Name |

[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;bromide |

InChI |

InChI=1S/C28H32NO2.BrH/c1-29(20-12-5-13-21-29)26(23-14-6-2-7-15-23)22-31-28(30)27(24-16-8-3-9-17-24)25-18-10-4-11-19-25;/h2-4,6-11,14-19,26-27H,5,12-13,20-22H2,1H3;1H/q+1;/p-1 |

InChI Key |

WBCVVIANVHAFCK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCCCC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of FC 620/A involves the synthesis of a complex mixture of chemicals that form a high-viscosity liquid. The exact synthetic routes and reaction conditions are proprietary to the manufacturer, Henkel Adhesives. it is known that the compound is formulated to cure anaerobically, meaning it hardens in the absence of air .

Industrial Production Methods: Industrial production of FC 620/A involves the use of specialized equipment to mix and dispense the compound. The production process ensures that the compound maintains its high viscosity and anaerobic curing properties. The compound is typically packaged in bottles and is available in various sizes for different industrial applications .

Chemical Reactions Analysis

Types of Reactions: FC 620/A primarily undergoes anaerobic curing reactions. This involves the polymerization of the compound when it is confined between metal surfaces in the absence of air. The curing process results in a strong, durable bond that can withstand high temperatures and mechanical stress .

Common Reagents and Conditions: The curing process of FC 620/A does not require additional reagents. The compound itself contains all the necessary components for the anaerobic curing reaction. The primary condition for the reaction is the absence of air and the presence of close-fitting metal surfaces .

Major Products Formed: The major product formed from the curing reaction of FC 620/A is a solid, high-strength polymer that bonds metal surfaces together. This polymer is resistant to high temperatures and mechanical stress, making it ideal for industrial applications .

Scientific Research Applications

FC 620/A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a high-strength adhesive for bonding metal components in experimental setups. In biology and medicine, it is used in the assembly of medical devices and laboratory equipment that require strong, durable bonds. In industry, FC 620/A is used in the manufacturing of automotive parts, machinery, and other equipment that require high-temperature resistance and mechanical strength .

Mechanism of Action

The mechanism of action of FC 620/A involves the polymerization of the compound in the absence of air. When the compound is confined between close-fitting metal surfaces, the lack of oxygen triggers the polymerization reaction. This results in the formation of a solid polymer that bonds the metal surfaces together. The molecular targets of this reaction are the metal surfaces themselves, and the pathways involved include the formation of covalent bonds between the polymer and the metal surfaces .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to FC 620/A include other anaerobic adhesives such as LOCTITE 609 and LOCTITE 648. These compounds also cure in the absence of air and are used for bonding metal surfaces.

Uniqueness: What sets FC 620/A apart from similar compounds is its high-temperature resistance and high-strength bonding capabilities. While other anaerobic adhesives may offer similar bonding properties, FC 620/A is specifically formulated to withstand temperatures up to 232°C (450°F), making it ideal for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.